Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)
Description
Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole]ruthenium(II) (CAS: 944450-48-0) is a chiral ruthenium(II) complex featuring the (R)-SEGPHOS ligand. Its molecular formula is C₄₂H₃₄O₈P₂Ru, with a molecular weight of 831.75 g/mol . The compound appears as a white to off-white air-sensitive solid, requiring storage under inert atmosphere at 2–8°C . It is widely employed in asymmetric catalysis, particularly in hydrogenation and hydrohydroxyalkylation reactions, where its chiral environment ensures high enantioselectivity .
Properties
CAS No. |
373650-12-5 |
|---|---|
Molecular Formula |
C42H36O8P2Ru |
Molecular Weight |
831.7 g/mol |
IUPAC Name |
acetic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4); |
InChI Key |
OISNHBFITMBIMI-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
solubility |
not available |
Origin of Product |
United States |
Biochemical Analysis
Biochemical Properties
The compound Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is known to interact with various enzymes and biomolecules. It can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid. The nature of these interactions is primarily catalytic, facilitating the conversion of one molecule into another.
Molecular Mechanism
At the molecular level, Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) exerts its effects through binding interactions with biomolecules and facilitating their conversion into different forms. For example, it can catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid. This involves the addition of hydrogen atoms to the acrylic acid molecule, a process facilitated by the ruthenium(II) complex.
Biological Activity
Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) is a ruthenium(II) complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C42H34O8P2Ru
- Molecular Weight : 829.73 g/mol
- CAS Number : 944450-48-0
The compound features a ruthenium center coordinated to a bidentate phosphine ligand and acetate groups, which contribute to its unique properties and biological activities.
Research indicates that ruthenium complexes can exert their biological effects through various mechanisms:
- Cytotoxicity : Many studies have reported the cytotoxic effects of ruthenium complexes on various cancer cell lines. For instance, the IC50 values for Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) have been shown to be in the low micromolar range against several tumor types.
- Induction of Apoptosis : The compound is believed to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential (MMP), leading to cell death through oxidative stress mechanisms .
- Cell Cycle Arrest : Studies have demonstrated that this ruthenium complex can cause cell cycle arrest at the G2/M phase in various carcinoma cell lines, indicating its potential as a chemotherapeutic agent .
Cytotoxicity Profiles
The following table summarizes the IC50 values of Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Carcinoma) | 2.3 - 10 |
| SW480 (Colon Carcinoma) | 3.1 - 16 |
| A549 (Lung Carcinoma) | 3.0 - 12 |
| LNCaP (Prostate Carcinoma) | 2.0 - 14 |
These values indicate that the compound exhibits significant antiproliferative activity across multiple cancer types.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) effectively inhibited tumor growth in vivo models when administered at therapeutic doses .
- Mechanistic Insights : Research has shown that the compound interacts with cellular components such as DNA and proteins involved in cell proliferation and apoptosis pathways. For example, it binds to human serum albumin (HSA), which may enhance its bioavailability and therapeutic efficacy .
- Comparative Studies : When compared to traditional chemotherapeutics like cisplatin, this ruthenium complex exhibited lower systemic toxicity while maintaining similar or enhanced antitumor efficacy .
Scientific Research Applications
Asymmetric Catalysis
1.1 Overview
The compound is primarily recognized for its role as a catalyst in asymmetric hydrogenation reactions. The chiral phosphine ligand attached to the ruthenium center allows for high enantioselectivity in the reduction of prochiral substrates.
1.2 Key Reactions
- Asymmetric Hydrogenation : It is highly effective in the hydrogenation of functionalized ketones and allyl alcohols, leading to the production of chiral alcohols and amines essential in pharmaceuticals .
- Transfer Hydrogenation : This method utilizes the compound to facilitate the transfer of hydrogen from one molecule to another, which is crucial for synthesizing complex organic compounds .
- Olefin Metathesis : The complex also participates in olefin metathesis reactions, which are vital for forming carbon-carbon double bonds in organic synthesis .
Materials Science Applications
2.1 Redox Properties
Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) can stabilize various oxidation states of ruthenium, allowing it to engage in redox reactions that are beneficial for developing new materials with unique electronic and optical properties .
2.2 Potential Uses
The ability to participate in redox processes makes this compound a candidate for applications in electronic materials and catalysts for energy-related technologies such as fuel cells and solar cells .
Therapeutic Applications
While primarily utilized in chemical synthesis and materials science, emerging studies suggest potential therapeutic applications. The compound's structural features may be leveraged to develop new drugs targeting specific biological pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Ligand Modifications
The target compound is compared to other ruthenium-SEGPHOS derivatives and related chiral phosphine complexes. Key structural variations include substituents on the phosphine ligand, which influence steric bulk, electronic properties, and catalytic performance.
Table 1: Structural and Physical Properties
Catalytic Performance
Asymmetric Hydrogenation
In the CO₂-assisted hydrogenation of 2-phenylprop-2-en-1-amine (), the target compound achieved 45% yield under H₂/CO₂/base conditions, compared to 62% yield with Ru(OAc)₂[(R)-dm-SEGPHOS]. The dm-SEGPHOS variant, with bulkier 3,5-xylyl groups, enhances steric hindrance, improving substrate binding and enantioselectivity (e.g., 92% ee vs. 85% ee for the target compound) .
Hydrohydroxyalkylation
In diastereo- and enantioselective carbonyl crotylation (), the target compound outperformed DPPF (1,1’-bis(diphenylphosphino)ferrocene) and (S)-SEGPHOS derivatives, achieving >95% ee due to its optimized chiral pocket .
Table 2: Catalytic Performance in Selected Reactions
*No desired product due to competing conjugate addition .
Stability and Handling
The air sensitivity of the target compound is comparable to other SEGPHOS-Ru complexes but less severe than BINAP-based catalysts (e.g., RuCl₂[(R)-BINAP][(R)-daipen]) due to the electron-rich benzodioxole backbone . Derivatives with electron-withdrawing groups (e.g., dtbm-SEGPHOS) exhibit enhanced stability, allowing handling in less stringent conditions .
Q & A
Basic: What are the standard synthetic routes for preparing Diacetato[(R)-(+)-SEGPHOS]ruthenium(II), and how can purity be optimized?
The complex is synthesized via ligand exchange reactions using ruthenium precursors like RuCl₃ or Ru(acac)₃. A typical protocol involves reacting the chiral (R)-SEGPHOS ligand with Ru(OAc)₂ in a degassed solvent (e.g., THF or DMF) under inert conditions . Purity optimization requires rigorous purification steps:
- Column chromatography with silica gel to remove unreacted ligands.
- Recrystallization from mixed solvents (e.g., CH₂Cl₂/hexane) to isolate crystalline products .
- Elemental analysis and ¹H/³¹P NMR to confirm stoichiometry and ligand coordination .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this Ru-SEGPHOS complex?
Key techniques include:
- ³¹P NMR : Identifies phosphine coordination shifts (δ ~30–50 ppm for Ru-bound P) and monitors ligand exchange .
- IR spectroscopy : Acetate ligands show ν(C=O) stretches at ~1550–1650 cm⁻¹ .
- X-ray crystallography : Resolves the octahedral geometry and confirms the (R)-configuration of the SEGPHOS backbone .
- Magnetic susceptibility : Verifies the Ru(II) oxidation state .
Intermediate: How does the Ru-SEGPHOS complex enhance enantioselectivity in asymmetric hydrogenation compared to BINAP-based catalysts?
The SEGPHOS ligand’s narrower dihedral angle (~60–70°) versus BINAP (~85–90°) creates a more rigid chiral pocket, improving substrate binding and stereochemical control . For α,β-unsaturated ketones, enantiomeric excess (ee) values exceed 95% with Ru-SEGPHOS, whereas BINAP-Ru often yields <90% ee due to poorer steric discrimination .
Intermediate: How do substituents on the SEGPHOS ligand (e.g., dtbm-segphos vs. dm-segphos) influence catalytic activity?
Bulky substituents (e.g., dtbm-segphos with 3,5-di-t-butyl-4-methoxy groups) increase steric hindrance, slowing substrate turnover but improving enantioselectivity. In contrast, dm-segphos (3,5-xylyl groups) balances activity and selectivity for less sterically demanding substrates . Comparative kinetic studies (e.g., TOF measurements) and DFT calculations are recommended to quantify these effects .
Advanced: What safety protocols are essential when handling Ru-SEGPHOS complexes due to their air sensitivity and toxicity?
- Storage : Under argon at –20°C in flame-sealed ampules to prevent oxidation .
- Handling : Use gloveboxes for synthesis and Schlenk techniques for transfers .
- Decontamination : Quench residual Ru with aqueous H₂O₂, followed by filtration to recover metal residues .
- Toxicity screening : Conduct Ames tests for mutagenicity, as Ru complexes may interact with DNA .
Advanced: How can reaction conditions (solvent, pressure, temperature) be optimized for Ru-SEGPHOS-catalyzed asymmetric hydrogenation?
- Solvent effects : Polar aprotic solvents (e.g., MeOH) enhance H₂ solubility and substrate binding. Additives like NEt₃ mitigate acetate ligand dissociation .
- Pressure : High H₂ pressure (10–50 bar) accelerates kinetics but may reduce ee; use in situ monitoring (e.g., FTIR) to track progress .
- Temperature : Lower temperatures (0–25°C) favor enantioselectivity, while higher temperatures (40–60°C) improve turnover .
Advanced: How to resolve contradictions in enantioselectivity data when using Ru-SEGPHOS across different substrate classes?
Contradictions often arise from substrate flexibility or competing binding modes. Strategies include:
- Substrate screening : Test structurally diverse analogs (e.g., cyclic vs. linear ketones) to identify steric/electronic trends .
- Mechanistic probes : Isotope labeling (e.g., D₂) or kinetic isotopic effect (KIE) studies to elucidate rate-determining steps .
- Computational modeling : MD simulations to map transition states and identify non-productive binding conformers .
Advanced: How does Ru-SEGPHOS compare to Rh or Ir complexes in transfer hydrogenation of aryl ketones?
Ru-SEGPHOS outperforms Rh/Ir in chemo-selectivity for ketones over aldehydes due to its lower redox potential. However, Ir catalysts (e.g., Ir-Pheox) show higher activity in aqueous media. Benchmark using TOF and ee data under identical conditions (e.g., 25°C, HCOONa as H₂ source) .
Advanced: What mechanistic insights support the role of acetate ligands in Ru-SEGPHOS catalysis?
Acetate ligands act as labile leaving groups , facilitating substrate binding. In situ EXAFS and Raman spectroscopy reveal acetate dissociation precedes H₂ activation. Replacement with chloride (e.g., RuCl₂-SEGPHOS) slows catalysis but stabilizes the complex for X-ray analysis .
Advanced: How does the Ru-SEGPHOS complex degrade under prolonged catalytic cycles, and how can stability be improved?
Degradation pathways include:
- Ligand oxidation : Detectable via ³¹P NMR as free phosphine oxide peaks .
- Metal leaching : ICP-MS analysis of reaction filtrates quantifies Ru loss.
Mitigation strategies : - Add antioxidants (e.g., BHT) to suppress ligand oxidation.
- Use supported catalysts (e.g., SEGPHOS-Ru on mesoporous silica) to enhance recyclability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
